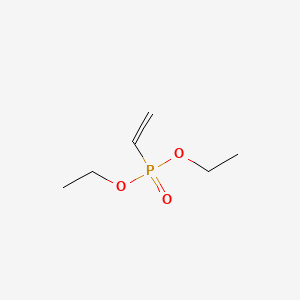
Diethyl vinylphosphonate
Cat. No. B1361785
:
682-30-4
M. Wt: 164.14 g/mol
InChI Key: DREPONDJUKIQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04493803
Procedure details


25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate were heated with stirring to 180° C. 252 g of diethyl 2-acetoxyethanephosphonate were then slowly added dropwise over 14 hours while the temperature gradually increased to 200° C. and ethyl acetate distilled off. The mixture was then stirred for 9 hours at 190° C. 190 g of crude monoethyl vinylphosphonate were obtained. Distillation produced 128 g of ethyl acetate and additionally 8 g of light ends which were trapped in a cold trap downstream from the apparatus. 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate were refluxed for 8 hours at about 75° C. The temperature was then gradually increased in the course of 5.5 hours to 150° C. while ethyl acetate and ethanol distilled off. A further 100 g of triethyl orthoformate were then added at room temperature and the mixture was gradually heated again to 150° C. while light ends distilled off. A cold trap downstream from the apparatus collected less that 1 g. The mixture was then distilled and 96.5 g of diethyl vinylphosphonate were obtained. This corresponded to a yield of about 70%, relative to the amount of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate started with. During the reaction with the orthoester, about 160 g distilled off which contained 28 percent of ethanol and about 10 percent of diethyl ether in addition to about 60 percent of ethyl formate.
Name
monoethyl vinylphosphonate
Quantity
95 g
Type
reactant
Reaction Step One




Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([P:3](=[O:8])([O-:7])[O:4][CH2:5][CH3:6])=[CH2:2].C(OCC)(OCC)O[CH2:11][CH3:12].C(OCC)(=O)C>C(O)C>[CH:1]([P:3](=[O:7])([O:8][CH2:11][CH3:12])[O:4][CH2:5][CH3:6])=[CH2:2]
|
Inputs


Step One
|
Name
|
monoethyl vinylphosphonate
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)P(OCC)([O-])=O
|
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced 128 g of ethyl acetate and additionally 8 g of light ends which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were trapped in a cold trap
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A further 100 g of triethyl orthoformate were then added at room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A cold trap downstream from the apparatus collected less that 1 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was then distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)P(OCC)(OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96.5 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
